C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride
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Overview
Description
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a pyrrolidine ring substituted with a methyl group at the 4-position and a methylamine group at the 3-position. The compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-methyl-1,4-diaminobutane.
Substitution Reaction: The 4-methyl group is introduced through a substitution reaction using a methylating agent such as methyl iodide.
Introduction of the Methylamine Group: The methylamine group is introduced at the 3-position through a nucleophilic substitution reaction using methylamine.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methyl iodide, methylamine, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxide or carboxylic acid derivatives.
Reduction: Reduced derivatives such as secondary amines or alcohols.
Substitution: Substituted products with various functional groups at the 3-position.
Scientific Research Applications
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride can be compared with other similar compounds, such as:
C-(4-Methyl-pyrrolidin-3-yl)-ethylamine dihydrochloride: Similar structure but with an ethyl group instead of a methyl group.
C-(4-Methyl-pyrrolidin-3-yl)-propylamine dihydrochloride: Similar structure but with a propyl group instead of a methyl group.
C-(4-Methyl-pyrrolidin-3-yl)-butylamine dihydrochloride: Similar structure but with a butyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in scientific research and industry.
Properties
IUPAC Name |
(4-methylpyrrolidin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-3-8-4-6(5)2-7;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSZJPVHHJMXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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